molecular formula C7H12O3 B133056 Ethyl 2-methylacetoacetate CAS No. 609-14-3

Ethyl 2-methylacetoacetate

Cat. No. B133056
Key on ui cas rn: 609-14-3
M. Wt: 144.17 g/mol
InChI Key: FNENWZWNOPCZGK-UHFFFAOYSA-N
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Patent
US03947488

Procedure details

When the thallous salts of ethyl acetoacetate, 2-carbethoxycyclopentanone, ethyl benzoylacetate, and ethyl 2-methylbenzoylacetate, prepared according to Example 1, are refluxed with methyl iodide as described in Example 1 for periods of about 4, 9, 4, and 14 hours, respectively, ethyl 2-methylacetoacetate (b.p. 82°/25 mm.), 2-methyl- 2-carbethoxy-cyclopentanone (b.p. 124°-126°/35 mm.), ethyl 2-methylbenzoyl acetate (b.p. 96°-97°/0.25 mm.), and ethyl 2,2-dimethylbenzoyl-acetate (b.p. 98°-100°/0.35 mm.), respectively, are obtained in quantitative yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:7][CH2:8][CH3:9])(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].[C:10]([CH:15]1[CH2:19]C[CH2:17][C:16]1=[O:20])([O:12][CH2:13][CH3:14])=[O:11].[C:21]([CH2:29][C:30]([O:32][CH2:33][CH3:34])=[O:31])(=[O:28])[C:22]1[CH:27]=[CH:26]C=CC=1.[CH3:35][C:36]1[CH:49]=CC=C[C:37]=1[C:38]([CH2:40][C:41](OCC)=O)=O.CI>>[CH3:19][CH:15]([C:16]([CH3:17])=[O:20])[C:10]([O:12][CH2:13][CH3:14])=[O:11].[CH3:1][C:29]1([C:30]([O:32][CH2:33][CH3:34])=[O:31])[CH2:26][CH2:27][CH2:22][C:21]1=[O:28].[CH3:35][C:36]1([CH3:49])[CH:37]=[CH:38][CH:40]=[CH:41][CH:5]1[C:3]([CH2:2][C:1]([O:7][CH2:8][CH3:9])=[O:6])=[O:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OCC)C1C(CCC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)CC(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(=O)CC(=O)OCC)C=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CI

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
CC(C(=O)OCC)C(=O)C
Name
Type
product
Smiles
CC1(C(CCC1)=O)C(=O)OCC
Name
Type
product
Smiles
CC1(C(C(=O)CC(=O)OCC)C=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03947488

Procedure details

When the thallous salts of ethyl acetoacetate, 2-carbethoxycyclopentanone, ethyl benzoylacetate, and ethyl 2-methylbenzoylacetate, prepared according to Example 1, are refluxed with methyl iodide as described in Example 1 for periods of about 4, 9, 4, and 14 hours, respectively, ethyl 2-methylacetoacetate (b.p. 82°/25 mm.), 2-methyl- 2-carbethoxy-cyclopentanone (b.p. 124°-126°/35 mm.), ethyl 2-methylbenzoyl acetate (b.p. 96°-97°/0.25 mm.), and ethyl 2,2-dimethylbenzoyl-acetate (b.p. 98°-100°/0.35 mm.), respectively, are obtained in quantitative yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:7][CH2:8][CH3:9])(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].[C:10]([CH:15]1[CH2:19]C[CH2:17][C:16]1=[O:20])([O:12][CH2:13][CH3:14])=[O:11].[C:21]([CH2:29][C:30]([O:32][CH2:33][CH3:34])=[O:31])(=[O:28])[C:22]1[CH:27]=[CH:26]C=CC=1.[CH3:35][C:36]1[CH:49]=CC=C[C:37]=1[C:38]([CH2:40][C:41](OCC)=O)=O.CI>>[CH3:19][CH:15]([C:16]([CH3:17])=[O:20])[C:10]([O:12][CH2:13][CH3:14])=[O:11].[CH3:1][C:29]1([C:30]([O:32][CH2:33][CH3:34])=[O:31])[CH2:26][CH2:27][CH2:22][C:21]1=[O:28].[CH3:35][C:36]1([CH3:49])[CH:37]=[CH:38][CH:40]=[CH:41][CH:5]1[C:3]([CH2:2][C:1]([O:7][CH2:8][CH3:9])=[O:6])=[O:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OCC)C1C(CCC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)CC(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(=O)CC(=O)OCC)C=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CI

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
CC(C(=O)OCC)C(=O)C
Name
Type
product
Smiles
CC1(C(CCC1)=O)C(=O)OCC
Name
Type
product
Smiles
CC1(C(C(=O)CC(=O)OCC)C=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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